molecular formula C9H11NO B114272 (S)-1-(4-Pyridinyl)-3-butene-1-ol CAS No. 144635-04-1

(S)-1-(4-Pyridinyl)-3-butene-1-ol

Cat. No. B114272
CAS RN: 144635-04-1
M. Wt: 149.19 g/mol
InChI Key: WEPJYMIOJMZLBS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Pyridinyl)-3-butene-1-ol, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

(S)-1-(4-Pyridinyl)-3-butene-1-ol acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signals that ultimately result in improved cognitive function, reduced inflammation, and enhanced neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurological and psychiatric disorders. These effects include increased levels of brain-derived neurotrophic factor (BDNF), reduced levels of pro-inflammatory cytokines, and enhanced synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-1-(4-Pyridinyl)-3-butene-1-ol for lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows researchers to study the specific effects of α7 receptor activation without interference from other receptors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are many potential future directions for research on (S)-1-(4-Pyridinyl)-3-butene-1-ol. One area of interest is the development of more potent and selective α7 nicotinic acetylcholine receptor agonists, which could have even greater therapeutic potential for neurological and psychiatric disorders. Another area of interest is the exploration of the mechanisms underlying the beneficial effects of this compound, which could lead to the development of new treatments for these disorders. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which could pave the way for clinical trials and eventual FDA approval for therapeutic use.
Conclusion
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound, including the development of more potent and selective α7 receptor agonists, the exploration of underlying mechanisms, and the determination of safety and efficacy in humans.

Synthesis Methods

The synthesis of (S)-1-(4-Pyridinyl)-3-butene-1-ol involves a multi-step process that starts with the reaction of 4-pyridinecarboxaldehyde with crotonaldehyde to form the intermediate product 4-(3-oxobut-1-en-1-yl)pyridine. The intermediate is then reduced with sodium borohydride to produce this compound, which is the final product of the synthesis process.

Scientific Research Applications

(S)-1-(4-Pyridinyl)-3-butene-1-ol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders.

properties

CAS RN

144635-04-1

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1S)-1-pyridin-4-ylbut-3-en-1-ol

InChI

InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7,9,11H,1,3H2/t9-/m0/s1

InChI Key

WEPJYMIOJMZLBS-VIFPVBQESA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=NC=C1)O

SMILES

C=CCC(C1=CC=NC=C1)O

Canonical SMILES

C=CCC(C1=CC=NC=C1)O

synonyms

4-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

Origin of Product

United States

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